2-Demethoxy-2-chloro Urapidil
Description
Contextualization of 2-Demethoxy-2-chloro Urapidil (B1196414) within the Urapidil Chemical Class
Urapidil is a sympatholytic antihypertensive agent characterized by a dual mechanism of action: it functions as a selective alpha-1 adrenoceptor antagonist and a serotonin (B10506) 5-HT1A receptor agonist. wikipedia.orgmedchemexpress.compatsnap.com This unique profile allows it to lower blood pressure, primarily by reducing peripheral vascular resistance. patsnap.comresearchgate.net
2-Demethoxy-2-chloro Urapidil is classified as a process impurity of Urapidil. pharmaffiliates.combiosynth.com This means it is a substance that can form during the synthesis of the Urapidil drug substance. Structurally, it is a close analogue of Urapidil, differing by the substitution of a methoxy (B1213986) group with a chlorine atom on the phenylpiperazine moiety. This seemingly minor change results in a distinct chemical entity with its own unique properties and analytical profile.
| Property | This compound |
| Chemical Name | 6-[[3-[4-(2-Chlorophenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione. biosynth.com |
| Synonym | Urapidil Impurity 3. biosynth.com |
| CAS Number | 34661-73-9. biosynth.comaxios-research.com |
| Molecular Formula | C₁₉H₂₆ClN₅O₂. biosynth.comaxios-research.com |
| Molecular Weight | 391.9 g/mol . pharmaffiliates.comaxios-research.com |
Significance of Structural Modifications in Urapidil Research
The study of structural modifications within the Urapidil chemical class is fundamental to understanding their structure-activity relationships (SAR). Research into various Urapidil analogues has demonstrated that alterations to the molecule can significantly impact its pharmacological properties, such as receptor binding affinity and hypotensive effects. caymanchem.com
For instance, studies on different analogues have shown varying affinities for 5-HT1A and α1-adrenoceptor binding sites, which is directly relevant to their hypotensive properties. caymanchem.com The introduction of a piperazine (B1678402) moiety, a key feature of Urapidil, is often explored in medicinal chemistry to enhance the biological activity of various compounds. nih.gov Therefore, understanding the impact of a modification, such as the methoxy-to-chloro substitution seen in this compound, is crucial. While this specific compound is primarily viewed as an impurity, its characterization contributes to the broader knowledge of how structural changes affect the molecule's interaction with biological targets.
Rationale for Investigating Individual Urapidil-Related Compounds
The primary rationale for investigating individual Urapidil-related compounds like this compound is rooted in pharmaceutical quality control and regulatory compliance. synzeal.comgoogle.com The presence of impurities, even in minute quantities, can potentially affect the stability and safety of the final drug product. Therefore, regulatory guidelines, such as those from the International Council of Harmonisation (ICH), require rigorous control over these substances. orientjchem.org
This compound serves as a critical analytical standard for this purpose. biosynth.com By having a pure, well-characterized sample of this impurity, pharmaceutical scientists can:
Develop and Validate Analytical Methods: Create specific and sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to detect and accurately quantify the presence of this impurity in batches of Urapidil. synzeal.comclearsynth.com
Monitor Manufacturing Processes: Ensure that the synthesis process for Urapidil is consistent and effectively controls the formation of this and other impurities. google.com
Conduct Stability Studies: Assess how the impurity profile of Urapidil changes over time under various storage conditions. synzeal.com
This ensures that every batch of the API meets the stringent purity requirements necessary for a safe and effective medication.
Scope and Objectives for Academic Inquiry into this compound
The academic and industrial inquiry into this compound is sharply focused on its role as a reference standard. biosynth.com The main objectives of research involving this compound are not to explore it for therapeutic potential but to support the quality assurance of Urapidil. synzeal.comclearsynth.com
Key objectives include:
Synthesis and Characterization: The development of a reliable synthetic pathway to produce high-purity this compound for use as a reference material. google.com This includes thorough characterization using techniques like mass spectrometry and nuclear magnetic resonance to confirm its structure. google.com
Analytical Applications: Its use in the development, validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Urapidil. clearsynth.comsynzeal.com
A deuterated version, this compound-d4, has also been synthesized to serve as a labeled internal standard in quantitative analytical methods, further enhancing the precision of impurity testing. pharmaffiliates.com
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Role |
| Urapidil | C₂₀H₂₉N₅O₃. drugs.comnih.gov | 387.48. wikipedia.org | Active Pharmaceutical Ingredient. wikipedia.org |
| This compound | C₁₉H₂₆ClN₅O₂. biosynth.comaxios-research.com | 391.9. pharmaffiliates.comaxios-research.com | Impurity Reference Standard. biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
6-[3-[4-(2-chlorophenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O2/c1-22-17(14-18(26)23(2)19(22)27)21-8-5-9-24-10-12-25(13-11-24)16-7-4-3-6-15(16)20/h3-4,6-7,14,21H,5,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRAHJGSHMDYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747467 | |
| Record name | 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-73-9 | |
| Record name | 6-({3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Methodologies
Retrosynthetic Analysis for 2-Demethoxy-2-chloro Urapidil (B1196414)
A retrosynthetic analysis of 2-Demethoxy-2-chloro Urapidil reveals a logical disconnection approach, breaking the molecule down into simpler, commercially available starting materials. The primary disconnection points are the amide bond and the bond between the propyl chain and the piperazine (B1678402) ring. This strategy suggests two key fragments: a substituted pyrimidine-dione and a substituted piperazine derivative.
The pyrimidine-dione portion can be traced back to 1,3-dimethyl-6-aminouracil. The piperazine moiety can be derived from 1-(2-chlorophenyl)piperazine. The propyl chain linker can be introduced through various alkylation strategies. This analysis provides a roadmap for the forward synthesis of the target molecule.
Synthetic Pathways and Reaction Conditions for this compound Preparation
The synthesis of this compound, an impurity and analytical standard for Urapidil, involves a multi-step process. synzeal.combiosynth.com A key intermediate in the synthesis of Urapidil and its analogs is 6-[(3-chloropropyl)amino]-1,3-dimethyluracil.
Approaches to Chlorination and Demethoxylation in Pyrimidine-Piperazine Derivatives
The synthesis of pyrimidine-piperazine derivatives often involves the initial construction of the pyrimidine (B1678525) ring system followed by the introduction of the piperazine side chain. In the context of this compound, the "demethoxy" and "chloro" aspects refer to the substitution on the phenyl ring of the piperazine moiety, not the pyrimidine ring itself. Therefore, the synthesis starts with a pre-functionalized piperazine.
The key starting material is 1-(2-chlorophenyl)piperazine. This compound is then typically reacted with a suitable pyrimidine derivative containing an electrophilic side chain to form the final product.
A common synthetic route for related pyrimidine derivatives involves the use of phosphorus oxychloride (POCl3) for chlorination of hydroxyl groups on the pyrimidine ring, creating a reactive site for nucleophilic substitution. nih.gov For instance, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be converted to the corresponding dichloropyrimidine using POCl3. nih.gov This dichloro-intermediate can then undergo sequential nucleophilic substitution reactions, first with one amine and then with a second, different amine or piperazine derivative. nih.gov
Optimization of Reaction Efficiency and Yield in Analog Synthesis
The efficiency and yield of synthesizing Urapidil analogs are influenced by several factors, including the choice of catalyst, solvent, and reaction conditions. For the coupling of the pyrimidine and piperazine moieties, phase-transfer catalysis has been explored. researchgate.net One study found that inverse phase-transfer catalysis using β-cyclodextrin significantly improved the yield of Urapidil synthesis. researchgate.net This method resulted in an 82.6% isolated yield with 99.6% purity after a 2-3 hour reaction in an alkaline aqueous medium at 95 °C. researchgate.net
Solvent selection is also critical. Polar aprotic solvents like dioxane or methanol (B129727) are often used for the nucleophilic substitution reaction between 6-chloro-1,3-dimethyluracil (B186940) and an appropriate amine. Optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing yield and minimizing the formation of byproducts. For example, the synthesis of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil from 6-chloro-1,3-dimethyluracil and 3-chloropropylamine (B7771022) is typically carried out under reflux conditions (60–80°C) for 12–24 hours.
Isolation and Purification Techniques for this compound
The isolation and purification of this compound, like its parent compound Urapidil, are critical to obtain a product of high purity suitable for its use as an analytical standard. biosynth.com Common techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. An anti-solvent recrystallization method has been developed for Urapidil, where the crude product is dissolved in a suitable organic solvent and then precipitated by adding an anti-solvent. google.com This technique has been shown to yield Urapidil with a purity greater than 99.82%. google.com
Column Chromatography: This technique is effective for separating the desired compound from impurities with different polarities.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. google.com This method is particularly useful for separating closely related impurities. google.com
The purity of the final product is typically verified using analytical techniques such as HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netgoogle.com
Generation of Isotopic Variants for Research Applications
Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies. medchemexpress.com Stable isotopes of hydrogen (deuterium), carbon, and other elements can be incorporated into drug molecules to serve as tracers for quantification. medchemexpress.com
For Urapidil and its analogs, several deuterated variants have been synthesized. These include Urapidil-d4 and this compound-d4. clearsynth.com The introduction of deuterium (B1214612) atoms can sometimes alter the metabolic profile of a drug, a phenomenon that has garnered significant interest in drug development. medchemexpress.com
The synthesis of these isotopic variants typically involves using a deuterated starting material or reagent at a suitable step in the synthetic pathway. For example, a trideuteromethylation reagent, TDMSOI, can be used to introduce a -CD3 group into various functional groups, including phenols, thiophenols, and amines, with high deuterium incorporation. nih.gov
Molecular Interactions and Receptor Binding Profiles
Ligand-Receptor Affinity Studies
Ligand-receptor affinity studies quantify the binding strength between a molecule and a receptor. These are typically performed using in vitro radioligand binding assays, where a radioactively labeled compound is used to determine the binding characteristics of other, unlabeled molecules.
In Vitro Radioligand Binding Assays with Adrenergic Receptors (e.g., α1-Adrenoceptor Subtypes, α2-Adrenoceptors)
While direct binding data for 2-Demethoxy-2-chloro Urapidil (B1196414) is not extensively published, the binding profile of the parent compound Urapidil and its other derivatives provides a crucial framework. Urapidil and its analogues are known to interact significantly with α1-adrenoceptors. nih.govmedchemexpress.com Research on derivatives like 5-methyl-urapidil demonstrates a high affinity and a competitive interaction at α1-adrenoceptors labeled with [3H]-prazosin. nih.gov
Studies on 5-methyl-urapidil have shown that it can effectively distinguish between α1-adrenoceptor subtypes, which is a critical aspect of its pharmacological profile. nih.gov Specifically, it demonstrates a high affinity for what are proposed to be α1A-adrenoceptors and a lower affinity for α1B-adrenoceptors. nih.govnih.gov This subtype selectivity is a key area of investigation for Urapidil-related compounds. For instance, binding to two distinct sites for 5-methyl-urapidil was demonstrated with mean Ki (inhibition constant) values of approximately 0.6 nM and 45 nM. nih.gov The proportion of high-affinity sites varies across different tissues, such as the vas deferens (58%), hippocampus (69%), and cerebral cortex (41%). nih.gov The α2-adrenoceptors are also targets for some adrenergic ligands, though Urapidil derivatives show marked selectivity for the α1 and 5-HT1A receptors. nih.gov
Table 1: Adrenergic Receptor Binding Affinities of Urapidil Derivatives
| Compound | Receptor Subtype | Tissue/Preparation | Ki Value (nM) | Reference |
|---|---|---|---|---|
| 5-Methyl-urapidil | α1A-Adrenoceptor (High Affinity Site) | Rat Tissues (mean) | ~0.6 | nih.gov |
| 5-Methyl-urapidil | α1B-Adrenoceptor (Low Affinity Site) | Rat Tissues (mean) | ~45 | nih.gov |
| Urapidil | α1-Adrenoceptor | Not Specified | Antagonist | medchemexpress.com |
Investigations into Serotonin (B10506) Receptor Binding (e.g., 5-HT1A Receptor)
Table 2: Serotonin Receptor Binding Affinities of Urapidil Derivatives
| Compound | Receptor | Affinity | Reference |
|---|---|---|---|
| Urapidil | 5-HT1A | Agonist | medchemexpress.com |
| Urapidil Derivatives | 5-HT1A | Nanomolar | nih.gov |
Assessment of Binding Selectivity and Potency
The potency of a compound is a measure of the concentration required to produce an effect, while selectivity refers to its ability to bind to a specific target over others. The Urapidil scaffold demonstrates a notable dual selectivity for α1-adrenoceptors and 5-HT1A receptors. nih.gov Within the α1-adrenoceptor family, derivatives such as 5-methyl-urapidil show significant selectivity for the α1A subtype over the α1B subtype. nih.gov 5-methyl-urapidil is considered one of the most selective ligands for distinguishing between these two α1 subtypes in binding studies. nih.gov This subtype selectivity is crucial as different α1-adrenoceptor subtypes are distributed differently in tissues and mediate different physiological functions. preprints.org The potency of these compounds is high, with binding affinities in the nanomolar range for their primary targets. nih.gov
Molecular Docking and Computational Modeling of Ligand-Protein Interactions
Computational methods like molecular docking and modeling are invaluable tools for visualizing and predicting how a ligand interacts with its receptor at an atomic level. nih.govmdpi.com
Structural Basis of Binding to Key Receptor Targets
While specific molecular docking studies for 2-Demethoxy-2-chloro Urapidil are not publicly available, the process involves placing the ligand into the three-dimensional structure of the target receptor's binding site. mdpi.com For the α1-adrenoceptor and 5-HT1A receptor, such models would predict the binding orientation and identify key interactions. These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the binding pocket. nih.govmdpi.com For example, molecular docking of other ligands into adrenergic receptors has identified critical residues that stabilize the ligand and are essential for affinity and activation. mdpi.com A computational study of this compound would aim to reveal how the chloro-substituted phenyl ring fits within the receptor's binding site compared to the methoxy-substituted ring of Urapidil.
Predictive Models for Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. youtube.comnih.gov For this compound, the key structural modification from its parent compound is the substitution of a methoxy (B1213986) group with a chlorine atom at the 2-position of the phenyl ring.
This substitution significantly alters the physicochemical properties of the molecule:
Electronic Effects : Chlorine is an electron-withdrawing group, which decreases the electron density of the phenyl ring. In contrast, the methoxy group in Urapidil is electron-donating. This change in electronic distribution can affect interactions with receptor residues.
Predictive SAR models are built by synthesizing a series of related compounds and measuring their activity. nih.gov Based on general SAR principles, replacing the 2-methoxy group of Urapidil with a 2-chloro group would be expected to modulate its binding affinity and selectivity for both α1-adrenoceptor subtypes and the 5-HT1A receptor. mdpi.comresearchgate.net The precise nature of this modulation—whether it increases or decreases affinity or alters the selectivity profile—would need to be determined through the empirical data generated from radioligand binding assays. sci-hub.se
Allosteric Modulation and Receptor Activation Mechanisms (Theoretical)
While direct experimental data on the allosteric modulation and receptor activation mechanisms of this compound are not available, theoretical considerations can be drawn from the known pharmacology of its parent compound, Urapidil, and the general principles of allosteric modulation at G-protein coupled receptors (GPCRs) like the α1-adrenergic and 5-HT1A receptors.
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This interaction can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor signaling compared to direct agonists or antagonists. mdpi.com
Theoretical Allosteric Modulation at α1-Adrenergic Receptors:
The α1-adrenergic receptors are known to be subject to allosteric modulation. Recently, the first positive allosteric modulator for the α1A-AR was developed, demonstrating that it is possible to achieve subtype-selective potentiation of the endogenous ligand, norepinephrine (B1679862). nih.govnih.gov This PAM was found to be both conformationally and ligand-selective, potentiating norepinephrine binding only at the high-affinity state of the receptor and showing signaling bias. nih.govnih.gov
The substitution of a chloro group for a methoxy group in this compound introduces a significant change in the electronic and steric properties of the phenylpiperazine ring. The methoxy group is an electron-donating group, while the chloro group is an electron-withdrawing and more sterically demanding substituent. This alteration could theoretically influence how the molecule fits into a potential allosteric binding pocket on the α1-AR. It is plausible that this structural change could shift the molecule's activity from a pure orthosteric antagonist to a partial agonist or an allosteric modulator. The chloro substitution might favor a receptor conformation that modulates the binding or signaling of endogenous catecholamines differently than Urapidil.
Theoretical Allosteric Modulation at 5-HT1A Receptors:
The 5-HT1A receptor is also known to be allosterically modulated by various compounds, including synthetic cannabinoids and endogenous ions like zinc. siena.edunih.govacs.org For instance, certain synthetic cannabinoids act as positive allosteric modulators, enhancing the efficacy of 5-HT in activating the receptor. acs.orgacs.org Conversely, zinc ions can act as negative allosteric modulators, inhibiting the binding of both agonists and antagonists. nih.gov
Given that Urapidil is an agonist at 5-HT1A receptors, the structural modification in this compound could alter its interaction with the receptor in several ways. The change in the electronic nature of the phenyl ring could affect the key interactions within the orthosteric binding site, potentially altering its agonist efficacy. Alternatively, the chloro-substituted phenylpiperazine moiety might find a more favorable interaction with a topographically distinct allosteric site. If this compound were to act as a PAM, it would theoretically enhance the effect of endogenous serotonin, potentially leading to a different physiological outcome compared to the direct agonism of Urapidil. If it were to act as a NAM, it could attenuate the receptor's response to serotonin.
Pharmacological Modulations at the Preclinical Level
Cellular and Subcellular Pharmacodynamics
Receptor Agonism/Antagonism Characterization in Isolated Cell Systems
There is no publicly available research detailing the receptor binding profile of 2-Demethoxy-2-chloro Urapidil (B1196414). To characterize its potential agonist or antagonist activity, radioligand binding assays would be necessary. These studies would typically involve incubating membranes from cells expressing specific receptor subtypes (e.g., α1A, α1B, α1D-adrenoceptors, and 5-HT1A receptors) with a radiolabeled ligand in the presence of varying concentrations of 2-Demethoxy-2-chloro Urapidil. The resulting data would allow for the determination of its binding affinity (Ki) for each receptor target.
Table 1: Hypothetical Receptor Binding Affinity Profile for this compound This table is for illustrative purposes only, as no experimental data has been found.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| α1A-Adrenoceptor | [³H]-Prazosin | CHO Cells | Data not available |
| α1B-Adrenoceptor | [³H]-Prazosin | Rat Liver | Data not available |
| α1D-Adrenoceptor | [³H]-BMY 7378 | HEK293 Cells | Data not available |
| 5-HT1A Receptor | [³H]-8-OH-DPAT | Rat Hippocampus | Data not available |
Intracellular Signaling Cascade Modulation (e.g., G-protein coupling, second messenger systems)
The effect of this compound on intracellular signaling pathways is currently uncharacterized. Given the known mechanisms of Urapidil, it would be pertinent to investigate its influence on G-protein coupling and second messenger systems. For instance, its potential antagonism at α1-adrenoceptors, which are typically Gq-coupled, could be assessed by measuring its effect on phospholipase C activation and subsequent inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization in response to an α1-agonist like phenylephrine. Similarly, its potential agonist activity at 5-HT1A receptors, which are Gi/o-coupled, could be determined by measuring its ability to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Effects on Ion Channel Activity in Excitable Cells (If mechanistically linked to receptor binding)
No studies have been published regarding the effects of this compound on ion channel activity. The activation of 5-HT1A receptors can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane. Electrophysiological techniques, such as patch-clamp studies on neurons or other excitable cells expressing 5-HT1A receptors, would be required to determine if this compound modulates these or other ion channels.
Organ Bath and Isolated Tissue Studies
Functional Antagonism in Isolated Vascular Preparations (e.g., smooth muscle contraction)
The functional consequences of this compound's potential receptor binding have not been explored in isolated tissue preparations. To assess its antagonist activity at α1-adrenoceptors, experiments on isolated vascular rings (e.g., rat aorta or mesenteric artery) would be necessary. The ability of this compound to inhibit contractions induced by α1-adrenergic agonists would provide a measure of its functional antagonism (pA2 value).
Table 2: Hypothetical Functional Antagonism of this compound in Isolated Rat Aorta This table is for illustrative purposes only, as no experimental data has been found.
| Agonist | Preparation | Parameter Measured | pA₂ Value |
| Phenylephrine | Rat thoracic aorta | Isometric Contraction | Data not available |
| Norepinephrine (B1679862) | Rat mesenteric artery | Isometric Contraction | Data not available |
Influence on Autonomic Responses in Isolated Organs
The influence of this compound on autonomic responses in other isolated organs, such as the vas deferens or spleen, which have different α1-adrenoceptor subtype distributions, has not been reported. Such studies would be valuable in determining its potential selectivity for different adrenoceptor subtypes and predicting its broader physiological effects.
In Vivo Preclinical Models (Mechanistic Investigations)
Impact on Specific Physiological Parameters in Animal Models (e.g., vascular tone regulation mechanisms)
There is no available data from in vivo animal models that investigates the specific impact of this compound on physiological parameters such as the regulation of vascular tone. Studies on related compounds like Urapidil show complex interactions with adrenergic receptors that influence vascular resistance, but it cannot be assumed that this compound shares an identical profile. nih.gov
Exploration of Potential Anti-inflammatory or Antioxidative Mechanisms in Experimental Models
Scientific literature lacks any experimental models or studies aimed at exploring potential anti-inflammatory or antioxidative mechanisms of this compound. While general methods for assessing anti-inflammatory activity in animal models are well-established, they have not been applied to this specific compound. google.comgoogle.comnih.gov
Analytical Research and Quality Control Methodologies
Spectroscopic and Chromatographic Characterization
The definitive identification and characterization of 2-Demethoxy-2-chloro Urapidil (B1196414) rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about its molecular structure and purity.
Application of Advanced Analytical Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation
Structural elucidation is the process of determining the precise three-dimensional arrangement of atoms within a molecule. For 2-Demethoxy-2-chloro Urapidil, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound (C₁₉H₂₆ClN₅O₂), the expected monoisotopic mass is 391.178 g/mol . lgcstandards.com A key diagnostic feature in the mass spectrum of this compound is the presence of a characteristic isotopic pattern for chlorine. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will display two peaks: the M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a height ratio of approximately 3:1. chemguide.co.uk This pattern provides unambiguous evidence for the presence of a single chlorine atom in the molecule. Furthermore, deuterated analogues, such as this compound-d4, are utilized as internal standards in quantitative LC-MS assays for precise measurements. pharmaffiliates.compharmaffiliates.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectra would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. Key signals would correspond to the protons on the pyrimidinedione ring, the N-methyl groups, the aliphatic propyl chain, the piperazine (B1678402) ring, and the substituted chlorophenyl ring.
¹³C NMR spectra, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify the number of unique carbon atoms and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. youtube.com This is critical for confirming the substitution pattern on both the pyrimidine (B1678525) and phenyl rings.
Together, MS and NMR provide a comprehensive and conclusive structural confirmation of this compound.
| Property | Data | Reference |
|---|---|---|
| Chemical Name | 6-[[3-[4-(2-Chlorophenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | biosynth.comsynzeal.com |
| Synonym | Urapidil Impurity 3 | synzeal.com |
| CAS Number | 34661-73-9 | biosynth.compharmaffiliates.com |
| Molecular Formula | C₁₉H₂₆ClN₅O₂ | biosynth.compharmaffiliates.com |
| Molecular Weight | 391.9 g/mol | pharmaffiliates.comaxios-research.com |
| Expected MS Isotope Pattern | M+ and M+2 peaks with ~3:1 intensity ratio due to chlorine atom | chemguide.co.uk |
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated to separate it from Urapidil and other related impurities.
The development of a robust, stability-indicating HPLC method involves optimizing several parameters to achieve adequate separation and quantification. asianpubs.orgresearchgate.net A typical method would be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ekb.egnih.gov Stress testing is performed to ensure the method can separate the main compound from any potential degradation products, confirming its stability-indicating nature. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | C18 or ODS (e.g., 4.6 mm x 250 mm, 5 µm) | asianpubs.orgresearchgate.net |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) | asianpubs.orgnih.gov |
| Flow Rate | 1.0 mL/min | asianpubs.orgresearchgate.net |
| Detection | UV Spectrophotometry at ~270 nm | asianpubs.org |
| Validation Parameters | Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness | asianpubs.orgasianpubs.org |
Reference Standard Development and Validation
A chemical reference standard is a highly purified and well-characterized material used as a measurement benchmark in analytical procedures. This compound is produced and used as a reference standard for the quality control of Urapidil. biosynth.comaxios-research.com
The development of a reference standard involves:
Synthesis and Purification: The compound is synthesized and purified to the highest possible degree.
Comprehensive Characterization: The identity of the compound is unequivocally confirmed using a range of analytical techniques, including those described in section 5.1.1 (NMR, MS, IR).
Purity Assignment: The purity is accurately determined using a mass-balance approach, which often involves HPLC for chromatographic purity, thermogravimetric analysis for water content, and residue on ignition for inorganic impurities.
Validation: The standard is used in method validation to demonstrate its suitability for its intended purpose, such as in quality control (QC) applications and analytical method validation (AMV) for Urapidil drug substance and product. synzeal.comaxios-research.com
Role in Impurity Profiling and Drug Substance Characterization
Impurity profiling is the identification and quantification of all impurities present in an active pharmaceutical ingredient (API). Regulatory agencies require strict control over impurities, as they can impact the safety and efficacy of the final drug product. clearsynth.com
This compound is a known process-related impurity of Urapidil, identified as Urapidil Impurity 3. biosynth.comsynzeal.com Its primary role in a pharmaceutical setting is to serve as a specific reference marker in the impurity profile of Urapidil. axios-research.comclearsynth.com By using the characterized reference standard of this compound, analytical chemists can:
Identify: Positively identify the corresponding peak in the chromatogram of the Urapidil API.
Quantify: Accurately measure the concentration of this impurity in every batch of the drug substance.
Control: Ensure that the level of this compound remains below the established safety threshold defined by regulatory guidelines.
Stability Studies under Controlled Laboratory Conditions (excluding drug product stability)
Stability studies are conducted on a drug substance to evaluate how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light. paho.org For a reference standard like this compound, these studies are essential to determine its re-test date and appropriate storage conditions. biosynth.com
A stability study protocol for the substance would be designed based on ICH guidelines. europa.eu The solid compound would be stored under various controlled laboratory conditions. Samples would be withdrawn at predetermined time intervals and analyzed using a validated, stability-indicating HPLC method (as described in 5.1.2) to monitor for any degradation and to re-verify its purity.
| Study Condition | Temperature | Relative Humidity | Time Points (Months) | Reference |
|---|---|---|---|---|
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 | europa.eu |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 0, 3, 6 | europa.eu |
| Forced Degradation | Exposure to acid, base, oxidation, heat, and photolytic stress | researchgate.net |
The results from these studies provide critical data on the intrinsic stability of the this compound molecule, ensuring its continued suitability as a reliable reference standard for pharmaceutical quality control.
Future Directions in Academic Research
Exploration of Novel Receptor Targets and Off-Target Interactions
While urapidil (B1196414) is known for its dual action as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, the receptor binding profile of 2-Demethoxy-2-chloro Urapidil remains largely uncharacterized. Future research should focus on comprehensive screening of this compound against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters. The substitution of the methoxy (B1213986) group with a chloro atom could significantly alter its binding affinity and selectivity. Investigating potential off-target interactions is equally important, as this could uncover novel therapeutic applications or explain potential side effects.
Advanced Computational Chemistry Applications for Predictive Modeling
Computational chemistry offers powerful tools to predict the behavior of this compound at the molecular level. Molecular docking and dynamics simulations can be employed to model its interaction with known targets like the α1-adrenoceptor and 5-HT1A receptor. These studies can elucidate the specific binding modes and the energetic contributions of the chloro-substitution. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of other urapidil analogs, guiding the synthesis of more potent and selective compounds.
Elucidation of Detailed Molecular Mechanisms of Action
Beyond receptor binding, the downstream signaling pathways activated or inhibited by this compound are a critical area for investigation. Researchers should aim to dissect the molecular cascades following receptor engagement. This includes studying its effects on second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, as well as its influence on protein kinase and ion channel activity. Understanding these detailed mechanisms will provide a more complete picture of its pharmacological effects.
Development of Advanced Preclinical Models for Mechanistic Insights
To translate in vitro findings into a more physiologically relevant context, the development of advanced preclinical models is essential. This could involve the use of genetically modified cell lines expressing specific receptor subtypes or the creation of animal models that more accurately mimic human disease states. Such models would be invaluable for studying the compound's effects on blood pressure regulation, neuronal firing, and other complex physiological processes, providing deeper mechanistic insights.
Role in Understanding Urapidil Metabolism and Degradation Pathways
As a known impurity, this compound can serve as a crucial reference standard in studies aimed at understanding the metabolic and degradation pathways of urapidil. By tracking the formation of this and other related compounds, researchers can identify the specific enzymes and chemical conditions that lead to the degradation of the parent drug. This knowledge is vital for improving drug formulation, storage, and stability.
Potential as a Pharmacological Probe for Receptor Subtype Differentiation
The potential for altered receptor selectivity makes this compound a promising candidate for development as a pharmacological probe. If it exhibits a higher affinity for a specific α1-adrenoceptor or 5-HT1A receptor subtype compared to urapidil, it could be used to dissect the distinct physiological roles of these subtypes. Such a tool would be invaluable for basic research aimed at understanding the complex pharmacology of the adrenergic and serotonergic systems.
Q & A
Basic Research Questions
Q. What are the established analytical techniques for quantifying 2-Demethoxy-2-chloro Urapidil in biological matrices, and what are their validation parameters?
- Methodological Answer : Capillary electrophoresis with electrochemiluminescence (CE-ECL) is a validated method for sensitive quantification in plasma. Key parameters include a linear range of 0.050–50.0 ng/mL and a detection limit (LOD) of 0.014 ng/mL (S/N = 3). Researchers should optimize buffer pH (e.g., borate buffer at pH 9.2) and voltage (12 kV) to enhance resolution . Cross-validate results with HPLC-MS for robustness.
Q. What is the known mechanism of action of this compound, and how does it differ from parent compounds like urapidil?
- Methodological Answer : The compound exhibits dual mechanisms: alpha-1-adrenoreceptor antagonism (peripheral vasodilation) and serotonin 5HT1A receptor agonism (central sympatholytic effects). Comparative studies should isolate demethoxy and chloro substituent effects via receptor-binding assays (e.g., radioligand displacement) and in vivo hemodynamic monitoring in hypertensive models .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA-compliant guidelines:
- Inhalation : Use fume hoods; relocate to fresh air if exposed.
- Skin/Eye Contact : Rinse with water for 15 minutes; consult a physician.
- Waste Disposal : Neutralize with 1M NaOH before incineration.
Reference safety data sheets for structurally similar aryl chlorides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported effects of this compound on intracranial pressure (ICP) during antihypertensive therapy?
- Methodological Answer : Discrepancies arise from interspecies variability (e.g., rodent vs. primate neurovascular responses). Design controlled experiments:
- Subgroup Analysis : Stratify subjects by baseline ICP and comorbid conditions (e.g., traumatic brain injury).
- Monitoring Tools : Use continuous ICP telemetry in animal models to capture dynamic changes .
Q. What strategies improve the synthetic yield and purity of this compound during scale-up?
- Methodological Answer : Optimize palladium-catalyzed cross-coupling steps (e.g., using Chloro(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)palladium(II)) to reduce byproducts. Monitor reaction progress via in situ FTIR for intermediate stability. Purify via preparative HPLC with C18 columns (acetonitrile/water gradient) .
Q. How should pharmacokinetic (PK) studies be designed to account for this compound’s plasma stability and metabolite interference?
- Methodological Answer :
- Sampling Protocol : Collect plasma at 0.5, 2, 4, 8, and 24 hours post-dose.
- Analytical Validation : Use CE-ECL for parent compound detection and LC-QTOF-MS for metabolite profiling.
- Stability Testing : Incubate spiked plasma at 4°C, 25°C, and -80°C to assess degradation kinetics .
Key Considerations for Experimental Design
- Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile conflicting pharmacological data, emphasizing geographic and ethnic biases in existing studies .
- In Vivo Models : Prioritize hypertensive rats with induced acute heart failure (AHF) to mimic clinical scenarios. Measure cardiac output via Doppler echocardiography alongside BP monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
